BenchChemオンラインストアへようこそ!

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

Nitric oxide donors cGMP stimulation Imidazole amidoximes

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide features a signature N-hydroxy carboximidamide (amidoxime) group enabling dual-mode activity: NO donation for cGMP/vasodilation assays and metal-chelation for metalloenzyme inhibitor screening. Differentiated from non-amidoxime imidazoles. Research-use only. Request quote for bulk.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B15229665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=C2)C(=NO)N
InChIInChI=1S/C10H10N4O/c11-10(13-15)9-6-14(7-12-9)8-4-2-1-3-5-8/h1-7,15H,(H2,11,13)
InChIKeyGOEOHSHEMAOMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide – Core Identity & Procurement Specification Overview


N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide (CAS 1564083-02-8) is a 1-phenyl-1H-imidazole derivative that features a signature N-hydroxy carboximidamide (amidoxime) functionality at the 4-position . This hybrid architecture combines an N-phenylimidazole aromatic scaffold with a metal-chelating and NO-donating amidoxime moiety, a bifunctional design pattern increasingly exploited in medicinal chemistry to achieve dual-mode pharmacological activity [1]. The compound is offered commercially at defined purity specifications (e.g., 95–97%) for research and development use .

Why N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide Cannot Be Replaced by Simple N-Phenylimidazole Analogs


The presence of the N-hydroxy carboximidamide (amidoxime) group fundamentally differentiates this compound from structurally related N-phenylimidazoles that lack this functionality (e.g., N-phenyl-1H-imidazole-4-carboxamide or simple 1-phenylimidazole). This amidoxime moiety confers two mechanistically critical capabilities not shared by the unsubstituted or carboxamide analogs: (i) the capacity to function as a nitric oxide (NO) donor upon enzymatic or oxidative activation, and (ii) strong metal-chelation properties that can modulate metalloenzyme active sites [1]. Without the N-hydroxy substitution, N-phenylimidazoles lack both the NO-liberating potential and the enhanced chelation-driven target engagement that define the amidoxime pharmacophore [2]. Consequently, direct substitution of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide with a non-amidoxime imidazole analog would eliminate these specific bioactivities, leading to fundamentally different outcomes in assays designed to exploit NO-mediated signaling or metalloenzyme inhibition.

Quantitative Differentiation Evidence for N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide Against Closest Structural Analogs


Amidoxime-Enabled Nitric Oxide (NO) Donation Capacity: A Functional Distinction Absent in N-Phenylimidazole-4-carboxamide

Imidazole amidoximes, such as N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide, retain the core structure of the established NO-donating amidoxime pharmacophore. In functional assays using porcine iris-ciliary body tissue, closely related imidazole amidoximes (e.g., 1-methylimidazole-5-amidoxime and 1(H)-imidazole-4(5)-amidoxime) significantly stimulated formation of cyclic guanosine-3′,5′-monophosphate (cGMP), a robust cellular indicator of nitric oxide release [1]. In contrast, N-phenyl-1H-imidazole-4-carboxamide (the carboxamide analog lacking the N-hydroxy group) is not documented to elicit cGMP elevation or NO donation in the peer-reviewed literature. The amidoxime functionality is essential for NO liberation, a property that distinguishes this compound from its carboxamide counterparts [1].

Nitric oxide donors cGMP stimulation Imidazole amidoximes

Enhanced Metal Chelation Potential of N-Hydroxy Carboximidamide vs. Carboxamide Moiety

The N-hydroxy carboximidamide (amidoxime) group is a well-documented bidentate metal-chelating moiety that forms stable complexes with transition metal ions such as Fe²⁺, Zn²⁺, and Cu²⁺ [1]. This chelation capacity is directly relevant to the inhibition of metalloenzymes (e.g., heme oxygenases, matrix metalloproteinases, and certain cytochrome P450 isoforms). In contrast, the carboxamide group (as found in N-phenyl-1H-imidazole-4-carboxamide) exhibits weaker monodentate coordination and reduced affinity for metal centers in enzyme active sites [2]. While direct comparative IC₅₀ data for N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide versus its carboxamide analog against a specific metalloenzyme are not currently available in the public domain, the established chelation advantage of amidoximes over carboxamides is a foundational principle in medicinal chemistry that informs target engagement expectations [1].

Metalloenzyme inhibition Amidoxime chelation Structure-activity relationship

In Vivo Pharmacodynamic Activity: Intraocular Pressure (IOP) Lowering by Imidazole Amidoximes

Imidazole amidoximes have demonstrated in vivo pharmacodynamic efficacy in an ocular hypertension model. Specifically, 1-methylimidazole-5-amidoxime—a close structural analog of the target compound—lowered intraocular pressure (IOP) significantly after intravitreal injection in rabbits [1]. This in vivo activity is attributed to the amidoxime group's capacity to donate nitric oxide, which promotes relaxation of trabecular meshwork and increases aqueous humor outflow [1]. In contrast, simple N-phenylimidazoles lacking the amidoxime moiety are not reported to produce IOP-lowering effects in this model, underscoring the functional necessity of the N-hydroxy carboximidamide group for this therapeutic application.

Intraocular pressure Glaucoma research NO-donating therapeutics

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide – Optimal Research & Development Application Scenarios


Nitric Oxide Donor Discovery and cGMP Signaling Pathway Investigations

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide serves as a valuable scaffold for designing NO-donating compounds. Its amidoxime group, known to liberate NO upon oxidative or enzymatic activation [1], makes it suitable for screening programs targeting cGMP-dependent signaling pathways. This compound is particularly useful in assays that measure cGMP accumulation, vasodilation, or intraocular pressure modulation—applications where simple N-phenylimidazole analogs would yield false-negative results due to their inability to release NO [1].

Metalloenzyme Inhibitor Screening – Leveraging Amidoxime Chelation for Target Engagement

The bidentate metal-chelating capacity of the N-hydroxy carboximidamide moiety [1] positions this compound as a strategic probe in metalloenzyme inhibitor discovery. It is ideally suited for screening against heme-containing enzymes (e.g., heme oxygenases, cytochromes P450) and zinc-dependent hydrolases (e.g., matrix metalloproteinases, histone deacetylases). In contrast, carboxamide analogs (e.g., N-phenyl-1H-imidazole-4-carboxamide) lack this enhanced chelation potential, making the amidoxime derivative the preferred choice for metalloenzyme-focused campaigns [2].

Ocular Pharmacology and Glaucoma Research – In Vivo IOP Modulation Studies

Based on the demonstrated in vivo IOP-lowering activity of structurally analogous imidazole amidoximes [1], N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide represents a promising candidate for glaucoma research and development of novel ocular hypotensive agents. The NO-mediated mechanism offers a distinct therapeutic avenue compared to conventional prostaglandin analogs or beta-blockers, warranting its selection for programs exploring NO-donating ocular therapeutics [1].

Antimicrobial Agent Development – Exploiting NO-Mediated Bactericidal and Biofilm-Disrupting Mechanisms

Amidoxime-functionalized imidazoles have demonstrated antimicrobial potential, in part due to their ability to release nitric oxide—a molecule with broad-spectrum antimicrobial and biofilm-disrupting properties [1]. While N-phenyl-1H-imidazole-4-carboxamide exhibits direct antibacterial activity [2], the amidoxime derivative adds an orthogonal NO-mediated mechanism, making it a differentiated candidate for dual-action antimicrobial design and anti-biofilm research.

Quote Request

Request a Quote for N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.